Metamorphosin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

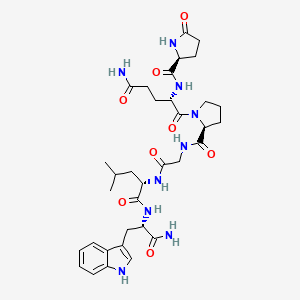

Metamorphosin A is a novel biologically active peptide isolated from the sea anemone Anthopleura elegantissima. This compound has garnered significant interest due to its ability to trigger metamorphosis in the marine hydroid Hydractinia echinata . The peptide sequence of this compound is pEQPGLW.NH2, where the N-terminal pyroglutamic acid is derived from a glutamine residue in the primary sequence .

准备方法

Synthetic Routes and Reaction Conditions: Metamorphosin A can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions: Metamorphosin A, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation: The tryptophan residue in this compound can undergo oxidation, particularly under oxidative stress conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize the tryptophan residue.

Substitution: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are commonly used during peptide synthesis.

Major Products Formed:

Hydrolysis: The major products are the individual amino acids that make up this compound.

Oxidation: Oxidized derivatives of the tryptophan residue.

Substitution: Modified peptide sequences with different protecting groups.

科学研究应用

Metamorphosin A has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in triggering metamorphosis in marine organisms, providing insights into developmental biology and signal transduction pathways.

Medicine: Potential therapeutic applications due to its biological activity, including the development of peptide-based drugs.

Industry: Used in the production of bioactive peptides for various applications, including cosmetics and pharmaceuticals

作用机制

Metamorphosin A is unique due to its specific sequence and biological activity. Similar compounds include other LW-amides, such as Antho-LWamide II, which also trigger metamorphosis in marine organisms. this compound is distinct in its specific sequence and the particular organisms it affects .

相似化合物的比较

- Antho-LWamide II

- Hym-248

- Other LW-amides isolated from marine organisms .

生物活性

Metamorphosin A is a biologically active compound derived from the marine sponge Metamorphosis. It has garnered attention for its potential pharmacological properties, particularly in the context of developmental biology and metamorphosis in various organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound primarily influences biological systems through its interaction with hormonal pathways that regulate metamorphosis. The compound is believed to mimic or modulate the action of thyroid hormones, which are crucial for developmental transitions in amphibians and other species.

- Thyroid Hormone Mimicry : Research indicates that this compound can activate thyroid hormone receptors (TRs), leading to changes in gene expression associated with growth and development. This mechanism is particularly significant during amphibian metamorphosis, where thyroid hormones trigger a cascade of developmental changes .

- Transcriptional Regulation : The compound has been shown to enhance the transcription of genes involved in metamorphic processes. For instance, it activates genes like sonic hedgehog, which plays a vital role in organ patterning during development .

- Cellular Signaling Pathways : this compound may also engage with various signaling pathways that govern cellular responses to hormonal cues. This includes modulation of the MEKRE93 pathway, which is involved in regulating metamorphosis across different insect species .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Induction of Metamorphosis : In laboratory studies, this compound has been demonstrated to induce metamorphic changes in amphibian larvae, similar to the effects observed with natural thyroid hormones. This induction includes morphological changes such as tail resorption and limb development .

- Impact on Gene Expression : The compound significantly alters the expression levels of several key genes involved in developmental processes. For example, it has been reported to increase the expression of TRα and TRβ mRNA levels, which are essential for mediating thyroid hormone action during metamorphosis .

- Effects on Cellular Morphology : In cell culture studies, exposure to this compound led to notable changes in cell morphology and proliferation rates, suggesting its potential use as a growth factor in regenerative medicine .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Amphibian Development : In a controlled experiment involving Xenopus laevis tadpoles, researchers administered this compound and observed accelerated metamorphic changes compared to control groups treated with saline solutions. The treated tadpoles exhibited earlier limb formation and tail regression .

- Insect Models : Studies on Drosophila melanogaster have shown that this compound can influence the timing and progression of metamorphosis by modulating hormonal signals. RNA interference (RNAi) techniques revealed that this compound interacts with transcription factors critical for regulating developmental timing .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Organism | Effect Observed | Mechanism |

|---|---|---|---|

| Kaltenbach et al. (1979) | Xenopus laevis | Accelerated limb development | Thyroid hormone receptor activation |

| Yaoita & Brown (1990) | Drosophila melanogaster | Altered gene expression patterns | Modulation of MEKRE93 pathway |

| Wolffe & Shi (1999) | Various amphibians | Induction of tail regression | Transcriptional activation via TRs |

属性

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49)/t22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEQKKNLRDPCST-LROMGURASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157622-03-2 |

Source

|

| Record name | Metamorphosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。